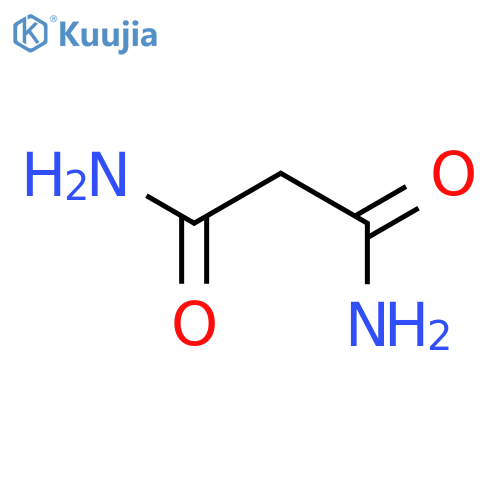Cas no 108-13-4 (propanediamide)

propanediamide structure
商品名:propanediamide
propanediamide 化学的及び物理的性質
名前と識別子
-
- Malonamide
- AURORA KA-4099
- CARBOXAMIDOACETAMIDE
- CARBOXYACETIC ACID DIAMIDE
- DICARBOXYMETHANE DIAMIDE
- MALONIC ACID AMIDE
- MALONIC ACID DIAMIDE
- MALONODIAMIDE
- METHANEDICARBOXYLIC ACID DIAMIDE
- PROPANEDIAMIDE
- PROPANEDIOIC ACID DIAMIDE
- malonicdiamide
- Malonyldiamide
- MALONAMIDE, FOR FLUORESCENCE
- MALONAMIDE extrapure
- 3-Amino-3-oxopropanamide
- Malondiamide
- NSC 2134
- Malonamide 98%
- Malonamide,97%
- Malonic diamide
- QVQ8CNG255
- C3H6N2O2
- WRIRWRKPLXCTFD-UHFFFAOYSA-N
- methane-1,1-dicarboxamide
- Molonamide
- malon diamide
- Malonamide, 97%
- Propane-1,3-diamide
- WLN: ZV1VZ
- Jsp000707
- NSC2134
- STL199178
- Malonamid
- SBB044920
- RTR
- SCHEMBL292267
- Z104473780
- M0027
- SY018470
- 108-13-4
- NSC-2134
- EINECS 203-553-8
- CS-W011312
- CHEBI:48537
- AS-14797
- SCHEMBL8519333
- NS00021499
- propanediamide;Malonodiamide
- MFCD00008034
- Q27287520
- AI3-24284
- A801813
- D77721
- DTXSID1040116
- AKOS000118771
- J-002064
- FT-0628124
- EN300-19422
- F1918-0086
- B7ADF368-69FC-4139-A4AF-9F37A8B615B4
- UNII-QVQ8CNG255
- DB-040813
- DTXCID9020116
- malonic diimidate
- 203-553-8
- FM71366
- propanediamide
-
- MDL: MFCD00008034
- インチ: 1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
- InChIKey: WRIRWRKPLXCTFD-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C(N([H])[H])=O)N([H])[H]
- BRN: 1751401
計算された属性
- せいみつぶんしりょう: 102.04300
- どういたいしつりょう: 102.042927
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 86.2
じっけんとくせい
- 色と性状: 白色単斜針状結晶。
- 密度みつど: 1.3516 (rough estimate)
- ゆうかいてん: 172.0 to 176.0 deg-C
- ふってん: 191.38°C (rough estimate)
- フラッシュポイント: 232.5 °C
- 屈折率: 1.5110 (estimate)
- ようかいど: Soluble in HCl.
- すいようせい: 180 g/L (20 ºC)
- PSA: 86.18000
- LogP: -0.25230
- かんど: 湿度に敏感である
- FEMA: 2731
- ようかいせい: アルコール、エーテル、ベンゼンに不溶である。
propanediamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:ON9125000
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
propanediamide 税関データ
- 税関コード:29241900
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
propanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W011312-500g |
Malonamide |
108-13-4 | ≥97.0% | 500g |
$200.0 | 2022-04-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0027-25g |
propanediamide |
108-13-4 | 98.0%(N) | 25g |
¥190.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016236-500g |
Malonamide |
108-13-4 | 97% | 500g |
¥1627.00 | 2024-08-09 | |
| Enamine | EN300-19422-0.05g |
propanediamide |
108-13-4 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
| Enamine | EN300-19422-2.5g |
propanediamide |
108-13-4 | 95% | 2.5g |
$27.0 | 2023-04-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104019-5g |
propanediamide |
108-13-4 | 98% | 5g |
¥61.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0027-500G |
Malonamide |
108-13-4 | >98.0%(N) | 500g |
¥1800.00 | 2024-04-18 | |
| eNovation Chemicals LLC | D387638-500g |
Malonamide |
108-13-4 | 97% | 500g |
$235 | 2024-05-24 | |
| TRC | M158000-10g |
Malonamide |
108-13-4 | 10g |
$ 1114.00 | 2023-09-07 | ||
| Life Chemicals | F1918-0086-10g |
propanediamide |
108-13-4 | 95%+ | 10g |
$84.0 | 2023-11-21 |
propanediamide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:108-13-4)Malonamide
注文番号:sfd5724
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:108-13-4)propanediamide
注文番号:A801813
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:38
価格 ($):197.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:108-13-4)Malonamide
注文番号:1637613
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
propanediamide 関連文献
-
Yupeng Cao,Xiangyang Lin,Jun Yang,Xuedong Gong,Guijuan Fan,Haifeng Huang New J. Chem. 2019 43 5441
-
Vaibhavkumar N. Mehta,Suresh Kumar Kailasa RSC Adv. 2015 5 4245
-
Ajay B. Patil,Sougata Ghosh,Suvarna D. Phadatare,Priyanath Pathak,Geeta K. Sharma,Balu A. Chopade,Vaishali S. Shinde New J. Chem. 2015 39 1267
-
Feng Fan,Weiqing Xie,Dawei Ma Chem. Commun. 2012 48 7571
-
Leili Esrafili,Maniya Gharib,Ali Morsali Dalton Trans. 2019 48 17831
108-13-4 (propanediamide) 関連製品
- 3051-09-0(5-(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino-2,4,6(1H,3H,5H)-pyrimidinetrione Ammonium Salt)
- 4726-85-6(beta-Alanine amide)
- 105-53-3(1,3-diethyl propanedioate)
- 609-08-5(1,3-diethyl 2-methylpropanedioate)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:108-13-4)丙二酰胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:108-13-4)Malonamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ









